4-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide
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Overview
Description
4-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide typically involves the reaction of 2,5,6-trimethylpyrimidine-4-amine with benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide involves its interaction with specific molecular targets in the body. It has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from carrying out their normal functions. This inhibition can lead to various biological effects, such as the suppression of viral replication or the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A pyrimidine-based drug used in cancer treatment.
Methotrexate: Another pyrimidine derivative used as an anticancer and immunosuppressive agent.
Uniqueness
4-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities compared to other pyrimidine derivatives. Its trimethyl substitution enhances its stability and bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C14H16N4O |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide |
InChI |
InChI=1S/C14H16N4O/c1-8-9(2)16-10(3)17-14(8)18-12-6-4-11(5-7-12)13(15)19/h4-7H,1-3H3,(H2,15,19)(H,16,17,18) |
InChI Key |
QNDAPDAEUHFJIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1NC2=CC=C(C=C2)C(=O)N)C)C |
Origin of Product |
United States |
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